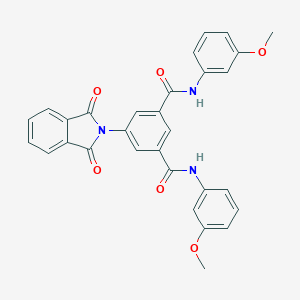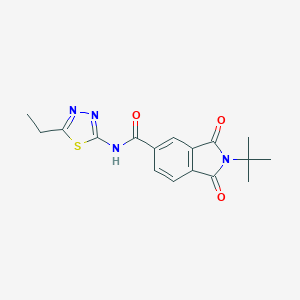![molecular formula C24H17BrN2O6 B303163 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Mécanisme D'action
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor works by binding to the bromodomain of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid protein, which is involved in the regulation of gene transcription. By inhibiting the interaction between 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid and acetylated histones, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor prevents the recruitment of transcriptional machinery and inhibits the expression of target genes. This leads to the inhibition of cell proliferation, inflammation, and viral replication.
Biochemical and physiological effects:
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway in inflammatory cells. In viral-infected cells, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been found to inhibit the replication of viral DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has several advantages for lab experiments. It has a high potency and specificity for 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid protein, which makes it an ideal tool for studying the role of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid in various cellular processes. It has also been found to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development.
However, there are also some limitations associated with the use of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor in lab experiments. It has been found to have off-target effects on other proteins, which may affect the interpretation of experimental results. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor. One of the key areas of research is the identification of new and more potent 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitors with improved selectivity and pharmacokinetic properties. Another area of research is the development of combination therapies that target multiple pathways involved in cancer, inflammation, and viral infections. Additionally, the role of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid in other cellular processes, such as metabolism and epigenetic regulation, is an area of active research.
Méthodes De Synthèse
The synthesis of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor involves the reaction of 5-bromoanthranilic acid with ethyl 2-(2-ethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate. The resulting product is then treated with trifluoroacetic acid to obtain the final product. The synthesis method has been optimized to achieve a high yield of the final product.
Applications De Recherche Scientifique
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and antiviral properties. In cancer research, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, including 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In viral infection research, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been found to inhibit the replication of various viruses, including HIV, hepatitis B virus, and human papillomavirus.
Propriétés
Nom du produit |
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid |
|---|---|
Formule moléculaire |
C24H17BrN2O6 |
Poids moléculaire |
509.3 g/mol |
Nom IUPAC |
5-bromo-2-[[2-(2-ethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C24H17BrN2O6/c1-2-33-20-6-4-3-5-19(20)27-22(29)15-9-7-13(11-16(15)23(27)30)21(28)26-18-10-8-14(25)12-17(18)24(31)32/h3-12H,2H2,1H3,(H,26,28)(H,31,32) |
Clé InChI |
WFFUOXFMQPOREX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O |
SMILES canonique |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)
